6,10b-dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione
Description
Properties
IUPAC Name |
6,10b-dihydro-5H-imidazo[5,1-a]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-9-8-4-2-1-3-7(8)5-6-13(9)11(15)12-10/h1-4,9H,5-6H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXMCOHISRBBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C3=CC=CC=C31)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537938 | |
| Record name | 6,10b-Dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54608-40-1 | |
| Record name | 6,10b-Dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6,10b-dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione can be achieved through various synthetic routes. One common method involves the use of N-methacryloyl-2-phenylbenzoimidazoles, which undergo radical strategies to construct the imidazoisoquinoline core . Another approach is the peroxide-mediated synthesis, which involves cascade methylation/ethylation and intramolecular cyclization . These methods are favored due to their versatility, simple preparation of raw materials, and mild reaction conditions.
Chemical Reactions Analysis
6,10b-Dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the imidazoisoquinoline core.
Cycloaddition: It can participate in cycloaddition reactions, forming complex spirocyclic structures.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[5,1-a]isoquinoline derivatives exhibit significant anticancer properties. A study demonstrated that 6,10b-dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione showed cytotoxic effects against various cancer cell lines. This activity is attributed to its ability to induce apoptosis and inhibit tumor growth by interfering with cellular signaling pathways.
Antimicrobial Properties
Another area of application is in antimicrobial research. The compound has shown promising results against certain bacterial strains. In vitro studies indicated that it possesses inhibitory effects on the growth of pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential use as a lead compound for developing new antibiotics.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound. It was found to exhibit protective effects against oxidative stress-induced neuronal damage in cell cultures. These findings highlight its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Photovoltaic Applications
Research has indicated that incorporating this compound into photovoltaic cells can enhance their efficiency. The compound's electronic properties facilitate better charge transport within the cell matrix, leading to improved energy conversion rates.
Case Study 1: Anticancer Activity
Mechanism of Action
The mechanism of action of 6,10b-dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Benzo[de]isoquinoline-1,3-dione Derivatives
- Example: 2-((4-hydroxybenzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione (5a) .
- Comparison: Core Structure: The benzo[de]isoquinoline backbone lacks the fused imidazole ring, resulting in a larger aromatic surface area. Synthesis: Synthesized via Schiff-base condensation, yielding 55–88% under microwave conditions . Applications: Exhibits optical, nonlinear optical (NLO), and antiviral properties due to extended conjugation .
Imidazo[2,1-a]isoquinoline Derivatives
- Example: 5-amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitriles .
- Comparison: Core Structure: Features a different imidazole fusion pattern ([2,1-a] vs. [5,1-a]), altering ring strain and electronic distribution. Synthesis: Prepared via Friedel-Crafts alkylation and cyclization, emphasizing rapid access to amino-nitrile functionalities . Applications: Serves as precursors for polycyclic heterocycles in drug discovery .
Spiro-Isoquinoline-triazolidinediones
- Example: 2-phenyl-5'-thioxo-1H-spiro[isoquinoline-4,3'-[1,2,4]triazolidine]-1,3(2H)-dione (5a) .
- Comparison: Core Structure: Incorporates a spiro junction with a triazolidine ring, introducing three-dimensional complexity. Synthesis: Achieved via microwave-assisted reactions (15 min, 88% yield) vs. traditional methods (4 h, 55%) . Applications: Potential bioactive agents due to novel ring systems .
Physicochemical Properties
| Compound | Solubility | Melting Point (°C) | Stability | Key Substituents |
|---|---|---|---|---|
| Target Compound | Moderate in DCM* | Not reported | Moderate | None |
| 5,8-Di-tert-butyl-2-hydroxy derivative | High in DCM | 220–222 | High (tert-butyl) | Lipophilic tert-butyl |
| Benzo[de]isoquinoline-1,3-dione (5a) | Low in ethanol | >300 | High (aromatic) | Hydroxybenzylidene |
| Isoquinoline-1,3(2H,4H)-dione | Soluble in DMSO | 159–161 | Moderate | None |
*DCM = dichloromethane. Data from .
- Solubility : The target compound’s solubility is lower than tert-butyl-substituted analogs (e.g., 5,8-di-tert-butyl-2-hydroxy derivative, 96% yield in DCM) due to the absence of lipophilic groups .
- Thermal Stability: Fully aromatic derivatives (e.g., benzo[de]isoquinoline-1,3-dione) exhibit higher melting points (>300°C) compared to partially saturated analogs .
Biological Activity
6,10b-Dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, focusing primarily on its antitumoral and enzyme inhibition properties.
Synthesis
The synthesis of this compound involves various methods that have been explored in the literature. The compound can be synthesized through a multi-step process involving cyclization reactions that yield the desired imidazoisoquinoline structure. For instance, one synthesis approach utilizes azomethine imines and α,β-unsaturated ketones under specific reaction conditions to achieve high yields of functionalized derivatives .
Antitumor Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study reported that derivatives of isoquinoline-1,3-diones demonstrated significant cytotoxicity at submicromolar concentrations against human leukemia and solid tumor cell lines. Specifically, one compound showed IC50 values indicating potent activity against both sensitive and resistant cell lines .
Table 1: Cytotoxic Activity of Isoquinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 6 | HL-60 (Leukemia) | <0.5 |
| 6 | MCF-7 (Breast) | 0.8 |
| 6 | A549 (Lung) | 0.9 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on tyrosyl DNA phosphodiesterase 2 (TDP2). The SAR analysis revealed that specific modifications to the isoquinoline core significantly affect the inhibitory potency. For example, compounds with a free NH group demonstrated enhanced binding affinity to TDP2 compared to those with substitutions at this position .
Table 2: Inhibition Potency of Isoquinoline Derivatives on TDP2
| Compound | IC50 (µM) | Functional Group |
|---|---|---|
| Benzylidene | 4.8 | NH |
| Unsubstituted | 22 | H |
| Methylated | >100 | Me |
Case Studies
Several studies highlight the biological potential of derivatives related to this compound:
- Antitumor Efficacy : A series of isoquinoline derivatives were synthesized and tested for their cytotoxic activities against various cancer cell lines. The results indicated that modifications in the substituents significantly influenced their antitumor properties.
- Enzyme Interaction Studies : A systematic investigation into the binding interactions of isoquinoline-1,3-diones with TDP2 provided insights into how structural variations affect enzyme inhibition.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 6,10b-dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione?
- Methodology : Synthesis typically involves cyclization reactions of precursor molecules under controlled conditions. For example, refluxing in polar aprotic solvents (e.g., DMF) with iodine as a catalyst can promote ring closure, as observed in analogous imidazo-isoquinoline systems . Temperature and solvent choice significantly influence yield and purity. Ambient conditions may suffice for intermediates, but reflux (80–120°C) is often required for final cyclization steps .
- Key Parameters : Monitor reaction progress via TLC, and optimize stoichiometry (e.g., 1:1.2 molar ratio of diamine to benzaldehyde derivatives) to minimize side products.
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- X-ray Crystallography : Resolves fused-ring geometry and confirms carbonyl positions. Colorless crystals suitable for diffraction are grown via slow evaporation in ethanol/water mixtures .
- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 265.0972 for CHNO) .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s reactivity be elucidated?
- Approach :
- Kinetic Studies : Track reaction intermediates via time-resolved NMR or HPLC to identify rate-determining steps (e.g., imine formation vs. cyclization) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for ring-closure steps .
Q. How should researchers address contradictory spectral data during characterization?
- Troubleshooting :
- Dynamic Effects : Conformational flexibility in solution (e.g., keto-enol tautomerism) may cause NMR signal splitting. Use variable-temperature NMR to stabilize dominant conformers .
- Impurity Analysis : LC-MS/MS identifies byproducts (e.g., hydrolyzed intermediates) that distort spectral profiles. Repurify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What strategies are effective for evaluating the compound’s biological activity?
- Assay Design :
- Target Selection : Prioritize targets based on structural analogs (e.g., isoindolo-benzothiazepine derivatives show affinity for GABA receptors ).
- In Vitro Screening : Use fluorescence polarization assays to measure binding affinity (IC) for enzymes like acetylcholinesterase .
- Dose-Response Studies : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7) at 1–100 µM concentrations .
Q. How can factorial design optimize synthesis or bioactivity testing?
- Experimental Framework :
- Variables : Test factors like temperature (60°C, 100°C), catalyst loading (0.5–2 mol%), and solvent (DMF, DMSO) in a 2 factorial design .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield or bioactivity. For example, a central composite design identified 90°C and 1.5 mol% catalyst as optimal for a related imidazo-quinoline synthesis .
Q. What role can AI play in accelerating research on this compound?
- Applications :
- Predictive Modeling : Train neural networks on existing synthesis data (e.g., Reaxys entries) to propose novel reaction pathways or solvent systems .
- Autonomous Labs : AI-driven platforms (e.g., COMSOL-integrated systems) enable real-time optimization of reaction parameters (pH, stirring rate) via feedback loops .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
